(6-Amino-5-chloropyridin-3-yl)methanol

Description

Molecular Architecture and Isomeric Considerations

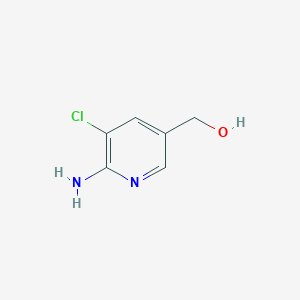

(6-Amino-5-chloropyridin-3-yl)methanol is a heterocyclic organic compound with a pyridine core substituted at positions 3, 5, and 6. Its molecular formula is C₆H₇ClN₂O , and it features:

- A pyridine ring (six-membered aromatic ring with one nitrogen atom)

- An amino group (-NH₂) at position 6

- A chlorine atom (-Cl) at position 5

- A hydroxymethyl group (-CH₂OH) at position 3

The substituents are fixed in their respective positions, eliminating the possibility of constitutional isomerism . However, the compound may exhibit tautomerism due to the equilibrium between the amino group (-NH₂) and potential imino forms (-NH-), though experimental evidence for this is not documented in available literature.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound remains limited. However, insights can be drawn from structurally related compounds:

Key Observations in Analogous Systems:

Hydrogen Bonding Networks :

Conformational Flexibility :

Spectroscopic Identification Strategies

Properties

IUPAC Name |

(6-amino-5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHHLIXHBJDKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-45-4 | |

| Record name | (6-amino-5-chloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-5-chloropyridin-3-yl)methanol typically involves the chlorination of a pyridine derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the reaction of 3-hydroxymethylpyridine with chlorinating agents such as thionyl chloride to introduce the chlorine atom at the 5th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom with a thiol yields a thioether .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Studies have demonstrated that (6-Amino-5-chloropyridin-3-yl)methanol exhibits promising antimicrobial properties against various pathogens. Its ability to inhibit bacterial growth has been explored in vitro, showing efficacy comparable to established antibiotics.

- Anticancer Potential : The compound has been investigated for its anticancer activity, particularly in targeting specific cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

-

Biochemical Probes

- The compound is utilized as a biochemical probe to study interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds enhances its potential as a ligand in drug design.

-

Organic Synthesis

- This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. It has been employed in various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Potential | Induces apoptosis in specific cancer cell lines | |

| Biochemical Probes | Interaction Studies | Forms hydrogen bonds with target biomolecules |

| Organic Synthesis | Intermediate for Heterocycles | Facilitates cross-coupling reactions |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

- Anticancer Research : In a study reported in Cancer Letters, this compound was shown to inhibit proliferation in breast cancer cell lines. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .

- Synthesis Applications : Research detailed in Organic Letters highlighted the use of this compound as a precursor for synthesizing novel pyridine derivatives through palladium-catalyzed cross-coupling reactions, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of (6-Amino-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Pyridine derivatives with structural similarities to (6-amino-5-chloropyridin-3-yl)methanol differ in substituent types, positions, and electronic properties. Below is a comparative analysis based on structural data, substituent effects, and predicted physicochemical properties.

Structural and Substituent Variations

Predicted Collision Cross-Section (CCS) Comparison

CCS values (in Ų) for ionized forms of this compound and (6-chloro-5-methylpyridin-3-yl)methanol highlight substituent effects on ionization behavior:

| Ion Form | This compound | (6-Chloro-5-methylpyridin-3-yl)methanol |

|---|---|---|

| [M+H]⁺ | 145.2 | 152.8 |

| [M+Na]⁺ | 158.5 | 165.3 |

| [M-H]⁻ | 135.7 | 142.1 |

Key Observations :

- The amino group in this compound reduces CCS values compared to the methyl-substituted analog, likely due to enhanced hydrogen bonding and compact ion formation.

- Halogen substituents (Cl, Br, I) increase molecular polarizability, affecting CCS trends in larger ions (e.g., [M+Na]⁺) .

Electronic and Steric Effects

- Amino Group (–NH₂): Enhances solubility and hydrogen-bonding capacity, making this compound more hydrophilic than methyl- or halogen-substituted analogs .

- Chlorine vs. Iodine : Chlorine’s smaller size and higher electronegativity favor electronic withdrawal, while iodine’s larger size increases steric hindrance and polarizability .

Biological Activity

(6-Amino-5-chloropyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1251924-45-4

- Molecular Formula: C6H7ClN2O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies indicate that it may act as an immunomodulator by recruiting SHP-2 or SHP-1 phosphatases, which inhibit T cell receptor signaling pathways such as Syk and Lck phosphorylation. This modulation can affect cytokine production, including IL-2, IFN-γ, and TNF .

Biological Activities

-

Anticancer Activity

- Research has demonstrated that this compound exhibits significant anticancer properties. It has been studied as a potential MDM2 inhibitor, which is crucial in regulating the p53 tumor suppressor pathway. In vitro studies showed that it binds to MDM2 with a dissociation constant nM, inhibiting the growth of cancer cell lines with an IC50 of 190 nM .

- Immunomodulatory Effects

-

Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy against particular strains is limited.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on the SJSA-1 osteosarcoma xenograft model in mice. Results indicated strong tumor growth inhibition, although complete regression was not achieved. This highlights the compound's potential as a therapeutic agent in oncology .

Case Study 2: Immunomodulation

In an experimental setup involving PD-1-deficient mice, this compound was administered to evaluate its effects on autoimmune symptoms. The results suggested a reduction in lupus-like symptoms, indicating its role in modulating immune pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Immunomodulatory | Inhibition of T cell signaling |

| 7-Chloro-5-(furan-3-yl)-3-methyl... | Antimicrobial | Modulation of neurotransmitter levels |

| Triazolo[1,5-a]pyridine derivatives | Immunomodulatory | Recruitment of phosphatases |

Q & A

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies using HPLC or LC-MS under stress conditions (e.g., heat, humidity, light) identify degradation products. Differential scanning calorimetry (DSC) monitors phase transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition. Storage in amber vials at -20°C under nitrogen is advised to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., chloro, amino) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group at position 5 acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 6-Chloro-5-methylpyridine-3-boronic Acid) under palladium catalysis . The amino group at position 6 enhances nucleophilicity but may require protection (e.g., Boc or Fmoc) to prevent side reactions. Computational modeling (DFT) predicts regioselectivity and optimizes ligand-metal interactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) not captured in static SC-XRD models. Variable-temperature NMR or time-resolved FT-IR detects conformational flexibility. Hirshfeld surface analysis in CrystalExplorer quantifies intermolecular interactions (e.g., hydrogen bonds), reconciling packing effects with solution-phase data .

Q. How can polymorphs or solvates of this compound be systematically identified and characterized?

- Methodological Answer : High-throughput screening using solvent-drop grinding or slurry crystallization in diverse solvents (e.g., ethanol, THF) identifies polymorphs. Powder XRD and solid-state NMR distinguish crystalline forms. Differential scanning calorimetry (DSC) reveals melting point variations, while dynamic vapor sorption (DVS) assesses hydrate formation .

Q. What experimental design optimizes the synthesis of derivatives for biological activity screening?

- Methodological Answer : A factorial design (e.g., 2^k) tests variables like catalyst loading, temperature, and solvent polarity. Parallel synthesis in microtiter plates with automated liquid handlers increases throughput. LC-MS monitors reaction progress, and QSAR models prioritize derivatives with predicted bioactivity (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.